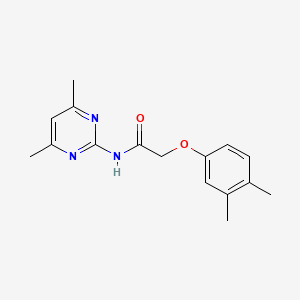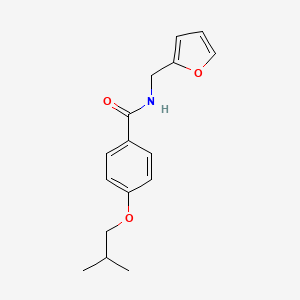![molecular formula C17H15N3O3 B5820213 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide, also known as FPH1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been well-documented.
Mecanismo De Acción
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide inhibits the activity of FAK by binding to its kinase domain and preventing its autophosphorylation. This leads to the inhibition of downstream signaling pathways that are essential for cancer cell migration and invasion. 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has also been found to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and physiological effects:
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been shown to have several biochemical and physiological effects in addition to its anti-cancer properties. It has been found to inhibit angiogenesis, which is the process of forming new blood vessels that is crucial for tumor growth. 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action and biochemical and physiological effects are well-documented. However, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide also has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Furthermore, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide. One area of research is to further investigate its potential therapeutic applications in various types of cancer and inflammatory diseases. Another area of research is to optimize its synthesis method to achieve higher yields and purity. Furthermore, future studies may investigate the in vivo efficacy and safety of 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide to determine its potential as a clinical drug candidate.
In conclusion, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its mechanism of action and biochemical and physiological effects have been well-documented, and it has potential therapeutic applications in cancer and inflammatory diseases. Further research is needed to fully understand its potential and optimize its use in lab experiments and clinical applications.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide involves the reaction of 4-cyanophenol with 3-(2-furyl)acryloyl chloride in the presence of triethylamine to form the intermediate 2-(4-cyanophenoxy)-3-(2-furyl)acryloyl chloride. This intermediate is then reacted with propanohydrazide in the presence of triethylamine to form 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide. The synthesis method of 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of the protein known as Focal Adhesion Kinase (FAK), which plays a crucial role in cancer cell migration and invasion. 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, ovarian cancer, and pancreatic cancer. Furthermore, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-13(23-16-8-6-14(12-18)7-9-16)17(21)20-19-10-2-4-15-5-3-11-22-15/h2-11,13H,1H3,(H,20,21)/b4-2+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDYWVLZTONTHL-UCBGLXEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CO1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CO1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)


![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)


![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)
![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)